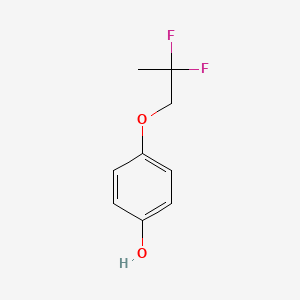

4-(2,2-Difluoropropoxy)phenol

概要

説明

4-(2,2-Difluoropropoxy)phenol is a synthetic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoropropoxy)phenol typically involves the reaction of 4-hydroxyphenol with 2,2-difluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxyphenol attacks the carbon atom of 2,2-difluoropropyl bromide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

4-(2,2-Difluoropropoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride (NaBH4).

Substitution: The aromatic ring of this compound is highly reactive towards electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using concentrated sulfuric acid, halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro, sulfo, and halo derivatives of this compound.

科学的研究の応用

4-(2,2-Difluoropropoxy)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 4-(2,2-Difluoropropoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can interact with cellular components . Additionally, the compound can participate in electrophilic aromatic substitution reactions, modifying the structure and function of biomolecules .

類似化合物との比較

Similar Compounds

- 3-(2,2-Difluoropropoxy)phenol

- 4-(2,2-Difluoropropoxy)aniline

- 4-(2,2-Difluoropropoxy)benzoic acid

Uniqueness

4-(2,2-Difluoropropoxy)phenol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties.

生物活性

4-(2,2-Difluoropropoxy)phenol, with the chemical formula C₉H₉F₂O₂ and CAS number 1783512-02-6, is a phenolic compound that has garnered attention for its potential biological activities and applications in environmental science, particularly in wastewater treatment. Understanding its biological activity is critical for its application in both industrial and pharmaceutical contexts.

Chemical Structure and Properties

The compound features a difluoropropoxy group attached to a phenolic unit, which influences its chemical behavior and biological interactions. The presence of fluorine atoms can enhance lipophilicity and alter the reactivity of the compound compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that phenolic compounds can disrupt microbial membranes and inhibit metabolic processes. The specific mechanisms through which this compound exerts its antimicrobial effects are under investigation, but it is believed to involve interference with cell wall synthesis and membrane integrity.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to altered pharmacokinetics of co-administered drugs or endogenous substrates. Further research is required to elucidate the specific enzymes affected and the implications for drug interactions.

Wastewater Treatment

This compound has been explored for its utility in wastewater treatment technologies. It is particularly effective in the removal of phenolic compounds from industrial effluents. The compound can be utilized to create adsorbents that capture and remove phenolic pollutants efficiently.

Case Study: Phenol Removal Efficiency

A recent study demonstrated the effectiveness of using this compound-based adsorbents in reducing phenolic concentrations in wastewater. The results are summarized in the table below:

| Sample Type | Initial Phenol Concentration (mg/L) | Final Phenol Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Chemical Distillate | 4,761 | 1,096 | 75 |

| Chemical Effluent | 645 | <0.5 | ~99 |

These results indicate that the compound plays a significant role in achieving regulatory compliance for phenolic content in wastewater.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Membrane Disruption : Similar to other phenolic compounds, it may disrupt microbial cell membranes.

- Enzyme Interaction : Potential binding to active sites on enzymes, affecting their catalytic activity.

- Adsorption Properties : In wastewater treatment applications, its ability to adsorb onto various substrates aids in pollutant removal.

Comparative Analysis

When compared with structurally similar compounds, such as 4-(propoxy)phenol and 4-(trifluoromethyl)phenol, this compound demonstrates unique properties due to its difluoroalkyl substitution. This substitution enhances its solubility and reactivity profiles, making it a valuable candidate for both biological and environmental applications.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Propoxy)phenol | C₆H₅O(C₃H₇O) | Simple propoxy group; less fluorinated |

| 4-(Trifluoromethyl)phenol | C₆H₄F₃O | Contains trifluoromethyl; distinct reactivity |

| This compound | C₉H₉F₂O₂ | Unique difluoroalkyl substitution; enhanced properties |

特性

IUPAC Name |

4-(2,2-difluoropropoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-9(10,11)6-13-8-4-2-7(12)3-5-8/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTXVJKQNJOKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。